Stannane, trimethyl-2-propenyl-
Overview
Description
Stannane, trimethyl-2-propenyl- is an organostannane compound, a type of organic compound that contains a carbon-tin bond. It is a colorless liquid with a pungent smell. It is soluble in water, ethanol, ether, and other organic solvents. Stannane, trimethyl-2-propenyl- has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Aromatic Compounds
Organotin compounds, including derivatives of "Stannane, trimethyl-2-propenyl-," serve as precursors or intermediates in the synthesis of complex aromatic compounds. For instance, the reaction between nitrosyl chloride and aryltrimethylstannanes offers a novel method for preparing aromatic nitroso-compounds, showcasing the utility of trimethylstannanes in facilitating electrophilic aromatic substitution reactions (Bartlett, Eaborn, & Walton, 1970).
Catalytic Applications
Rhodium-catalyzed addition reactions of trimethyl(phenyl)stannane to N-arylsulfonyl aldimines have been reported, highlighting the role of organostannanes in the formation of sulfonamide derivatives via catalytic processes. Such reactions underscore the importance of stannanes in catalysis, providing efficient routes to functionalized organic molecules (Ueda & Miyaura, 2000).
Material Synthesis
Organotin compounds are also pivotal in the synthesis of materials with specific properties. The synthesis of polysulfonylamines and the interaction of trimethyl(dimesylamino)stannane with water have been explored, shedding light on the structural and reactivity aspects of stannane-based materials. This work contributes to the understanding of organotin reactivity and its potential applications in material science (Blaschette, Schomburg, & Wieland, 1989).
Cross-Coupling Reactions
The versatility of "Stannane, trimethyl-2-propenyl-" is further exemplified in its application in cross-coupling reactions, such as the Stille reaction, where organostannanes are used to form carbon-carbon bonds. This is a cornerstone method in organic synthesis, enabling the construction of complex organic frameworks from simpler building blocks. Such methodologies are integral to the synthesis of pharmaceuticals, agrochemicals, and organic materials (Olsson, Nilsson, El Masnaouy, & Wendt, 2005).
Fluorination Reactions
A mild copper-mediated fluorination of aryl stannanes, including trimethyl variants, represents another significant application. This process showcases the ability of organotin compounds to participate in reactions that introduce fluorine atoms into organic molecules, a valuable transformation given the importance of fluorinated compounds in medicinal chemistry and material sciences (Ye & Sanford, 2013).
properties
IUPAC Name |
trimethyl(prop-2-enyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h3H,1-2H2;3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYAXTUFJCBGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227059 | |
Record name | Stannane, trimethyl-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, trimethyl-2-propenyl- | |
CAS RN |
762-73-2 | |
Record name | Stannane, trimethyl-2-propenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, trimethyl-2-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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